molecular formula C14H21NO3 B6352571 Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate CAS No. 93760-43-1

Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate

Cat. No. B6352571
CAS RN: 93760-43-1
M. Wt: 251.32 g/mol
InChI Key: RJICAECPQZFQTD-UHFFFAOYSA-N
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Description

“Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 . It is a secondary amine, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .


Synthesis Analysis

The synthesis of secondary amines like “this compound” can be achieved through various methods. One common method is the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 42 bonds. There are 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic) and 1 ether (aromatic) .

Scientific Research Applications

  • Crystal Structure Analysis : Zhang et al. (2011) explored the crystal packing of similar compounds and identified rare nonhydrogen bonding interactions, specifically N⋯π and O⋯π types, in ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate. These interactions contribute to the formation of a unique 1-D double-column structure (Zhang, Wu, & Zhang, 2011).

  • Corrosion Inhibition : Djenane et al. (2019) synthesized derivatives of α-aminophosphonic acids, including Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, and examined their efficiency in inhibiting corrosion of mild steel in acidic solutions. Their research contributes to understanding how molecular structures influence corrosion inhibition (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

  • Heterocyclic Synthesis : Selič, Grdadolnik, and Stanovnik (1997) utilized a related compound, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, for the synthesis of various heterocyclic systems, highlighting its utility in preparing complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).

  • Anti-Proliferative Activity : Thomas et al. (2017) investigated the anti-proliferative activity of 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, demonstrating its potential as a tumor-selective compound with significant activity against specific cancer cell types (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).

  • Photopolymerization Applications : Guillaneuf et al. (2010) described the use of a related compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, as a photoiniferter in nitroxide-mediated photopolymerization, contributing to advancements in materials science (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

properties

IUPAC Name

methyl 3-[2-(4-methoxyphenyl)ethylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(14(16)18-3)10-15-9-8-12-4-6-13(17-2)7-5-12/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJICAECPQZFQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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